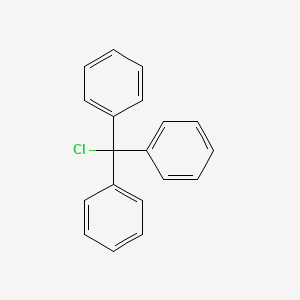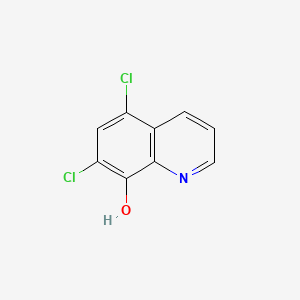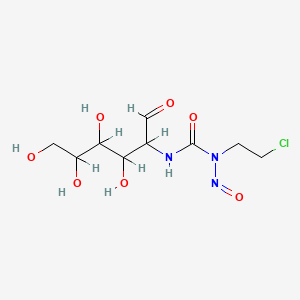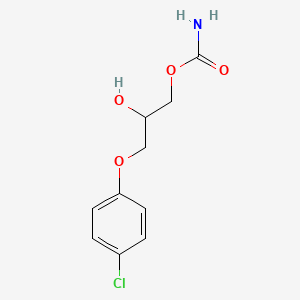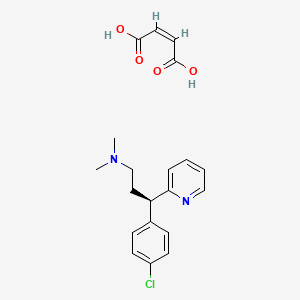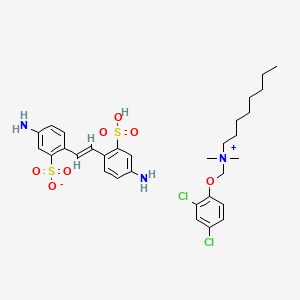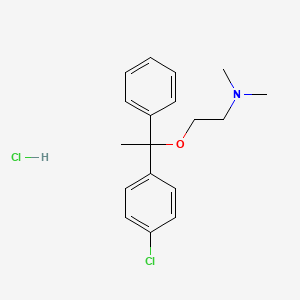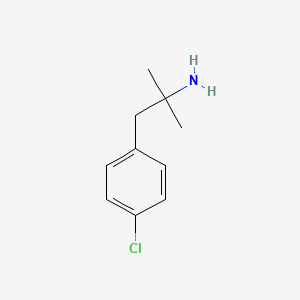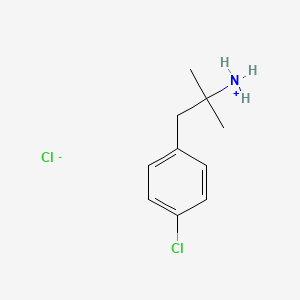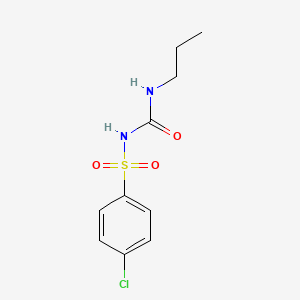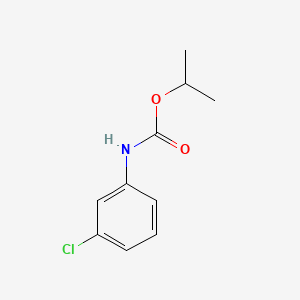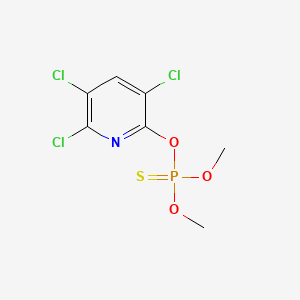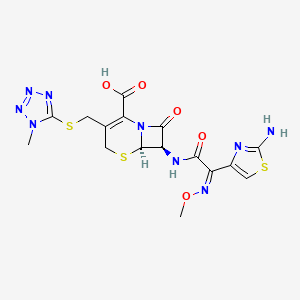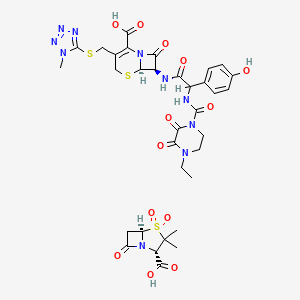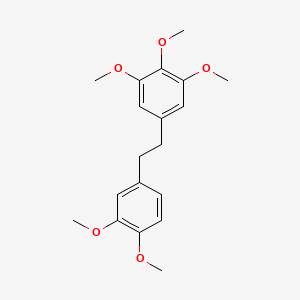
Chrysotobibenzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysotobibenzyl is a compound that can be isolated from the stem of Dendrobium pulchellum . It has been found to inhibit lung cancer cell migration, invasion, and filopodia formation via Cav-1, integrins β1, β3, and αν, and EMT suppressions . Chrysotobibenzyl also sensitizes lung cancer cell death mediated by Cisplatin .
Synthesis Analysis
Bibenzyls, such as Chrysotobibenzyl, are steroidal ethane derivatives, resembling the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids . These stress-triggered secondary metabolites are the by-products of the flavonoid biosynthetic pathway . The critical analysis of reported chemical and pharmaceutical attributions of bibenzyls and bis-bibenzyls yielded detailed report on this compound class along with their application, mode of action, natural source, techniques of synthesis, extraction procedure, isolation and characterization .Molecular Structure Analysis
Bibenzyls, like Chrysotobibenzyl, are small phenolic molecules with two aromatic rings . They are unique signature molecules of liverworts . The structure of these molecules is determined using different spectroscopic techniques .将来の方向性
特性
CAS番号 |
108853-09-4 |
|---|---|
製品名 |
Chrysotobibenzyl |
分子式 |
C19H24O5 |
分子量 |
332.4 g/mol |
IUPAC名 |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3 |
InChIキー |
XKKZNLRWNSUNBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
外観 |
Solid powder |
その他のCAS番号 |
108853-09-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Chrysotobibenzyl, Aloifol II dimethyl ether |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



